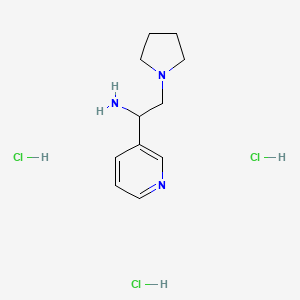

1-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine trihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine trihydrochloride is a chemical compound that has garnered significant interest in various scientific fields. This compound is characterized by the presence of a pyridine ring and a pyrrolidine ring, connected via an ethanamine chain. The trihydrochloride form indicates that the compound is stabilized with three hydrochloride molecules, enhancing its solubility and stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine trihydrochloride typically involves the following steps:

Formation of the Ethanamine Chain: The initial step involves the formation of the ethanamine chain, which can be achieved through the reaction of pyridine-3-carboxaldehyde with pyrrolidine in the presence of a reducing agent such as sodium borohydride.

Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the trihydrochloride salt, which enhances the compound’s stability and solubility.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Reactors: Utilizing batch reactors to control the reaction conditions precisely.

Purification: Employing purification techniques such as recrystallization and chromatography to ensure the purity of the final product.

Quality Control: Implementing stringent quality control measures to maintain consistency and quality.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine trihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the pyridine ring can be substituted with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Corresponding oxides and hydroxyl derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted pyridine derivatives.

Applications De Recherche Scientifique

1-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine trihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme interactions and receptor binding.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of novel materials and catalysts.

Mécanisme D'action

The mechanism of action of 1-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine trihydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound primarily targets neurotransmitter receptors and enzymes involved in signal transduction.

Pathways Involved: It modulates pathways related to neurotransmission, leading to altered neuronal activity and potential therapeutic effects.

Comparaison Avec Des Composés Similaires

1-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine trihydrochloride can be compared with similar compounds such as:

1-(Pyridin-3-yl)ethan-1-one: A simpler analog with a ketone group instead of the ethanamine chain.

3-(Piperidin-1-ylmethyl)pyridine: A compound with a similar pyridine ring but different substituents.

Uniqueness:

Structural Complexity: The presence of both pyridine and pyrrolidine rings connected via an ethanamine chain makes it structurally unique.

Versatility: Its ability to undergo various chemical reactions and its wide range of applications in different fields highlight its versatility.

Activité Biologique

1-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine trihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, pharmacological properties, and relevant research findings.

Structural Characteristics

The compound has the following structural formula and molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₇N₃ |

| Molecular Weight | 231.25 g/mol |

| SMILES Notation | C1CCN(C1)CC(C2=CN=CC=C2)N |

| InChI Key | KTRFDUIBRFJHGJ-UHFFFAOYSA-N |

The biological activity of this compound is largely attributed to its interaction with various neurotransmitter systems. Notably, it has been shown to exhibit binding affinity to serotonin receptors, particularly the 5-HT_1A receptor, which is implicated in mood regulation and anxiety disorders . The presence of the pyrrolidine ring enhances its stereochemical properties, allowing for better interaction with biological targets.

Pharmacological Properties

Research indicates that compounds similar to this compound can exhibit a range of pharmacological effects:

- Antidepressant Activity : Studies have demonstrated that derivatives of this compound can act as potential antidepressants by modulating serotonin levels in the brain .

- Neuroprotective Effects : The compound has been evaluated for neuroprotective properties, suggesting its potential use in treating neurodegenerative diseases .

- Selectivity and Binding : The spatial orientation of substituents in the molecule affects its binding mode to enantioselective proteins, which can lead to varied biological profiles.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Synthesis and Evaluation : A study synthesized novel pyrrolidine derivatives and evaluated their binding affinity to serotonin receptors. It was found that modifications in the pyridine ring significantly influenced receptor binding efficacy .

- Neuropharmacological Assessment : Another research project focused on assessing the neuropharmacological effects of pyrrolidine-containing compounds. Results indicated promising antidepressant-like effects in animal models, highlighting the importance of the pyrrolidine structure in enhancing bioactivity .

- Comparative Analysis : A comparative analysis of various pyrrolidine derivatives revealed that those with a fully hydrogenated pyridine ring exhibited superior binding to serotonin receptors compared to their non-hydrogenated counterparts .

Propriétés

Formule moléculaire |

C11H20Cl3N3 |

|---|---|

Poids moléculaire |

300.7 g/mol |

Nom IUPAC |

1-pyridin-3-yl-2-pyrrolidin-1-ylethanamine;trihydrochloride |

InChI |

InChI=1S/C11H17N3.3ClH/c12-11(9-14-6-1-2-7-14)10-4-3-5-13-8-10;;;/h3-5,8,11H,1-2,6-7,9,12H2;3*1H |

Clé InChI |

RHAFLYZLYQLIGD-UHFFFAOYSA-N |

SMILES canonique |

C1CCN(C1)CC(C2=CN=CC=C2)N.Cl.Cl.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.